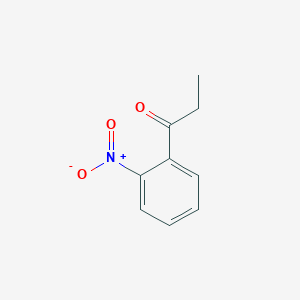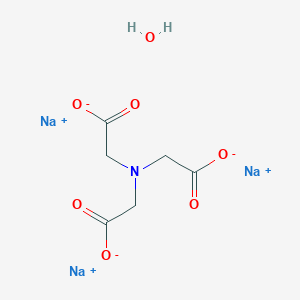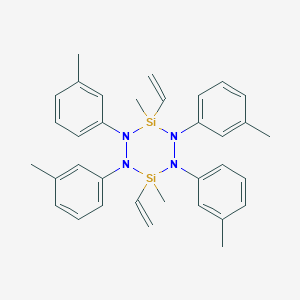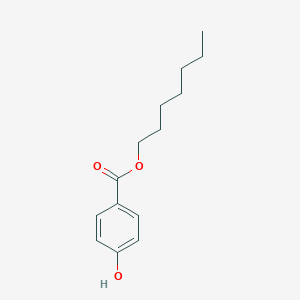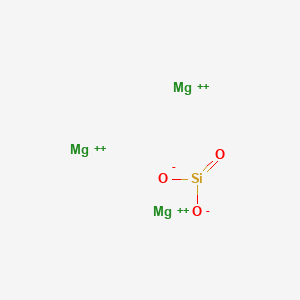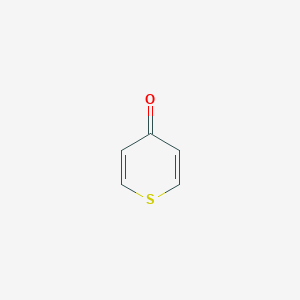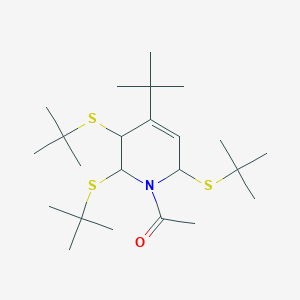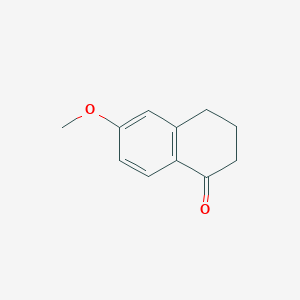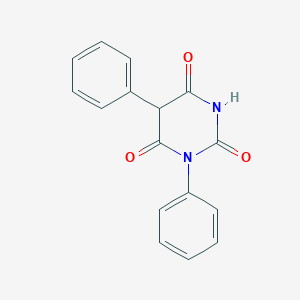
1,5-Diphenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenylbarbituric acid, also known as barbital, is a chemical compound that belongs to the class of barbiturates. It was first synthesized in 1902 by German chemist Emil Fischer. Barbiturates are a group of drugs that act as central nervous system (CNS) depressants and have been used as sedatives, hypnotics, and anticonvulsants. 1,5-Diphenylbarbituric acid is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of 1,5-Diphenylbarbituric acid involves its binding to the GABA-A receptor in the CNS. This results in the enhancement of the inhibitory effects of GABA, which leads to the suppression of neuronal activity and the induction of sedation and hypnosis. The exact mechanism of action of barbiturates is still not fully understood, but it is believed to involve their interaction with multiple sites on the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,5-Diphenylbarbituric acid include sedation, hypnosis, and anticonvulsant activity. It has also been shown to have analgesic and anxiolytic effects. However, the use of barbiturates has been associated with a number of adverse effects, including respiratory depression, dependence, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Diphenylbarbituric acid has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It also has a well-established mechanism of action and pharmacological profile, which makes it a useful model compound for studying the effects of barbiturates. However, the use of barbiturates in lab experiments is limited by their potential for toxicity and adverse effects, as well as their potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for research on 1,5-Diphenylbarbituric acid and other barbiturates. One area of research is the development of new barbiturate derivatives with improved pharmacological properties, such as increased selectivity, efficacy, and safety. Another area of research is the identification of new targets for barbiturate action, which could lead to the development of new therapeutic applications. Additionally, research on the neurobiology of barbiturates could provide insights into the mechanisms of CNS depression and the development of tolerance and dependence.
Synthesemethoden
The synthesis of 1,5-Diphenylbarbituric acid involves the reaction of urea, malonic acid, and benzaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenylbarbituric acid has been widely used in scientific research as a model compound for studying the mechanism of action of barbiturates. It has been used in studies of the CNS depressant effects of barbiturates, as well as their interactions with other drugs. It has also been used in studies of the structure-activity relationship of barbiturates, which has led to the development of new barbiturate derivatives with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
19011-66-6 |
|---|---|
Produktname |
1,5-Diphenylbarbituric acid |
Molekularformel |
C16H12N2O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
1,5-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h1-10,13H,(H,17,19,21) |
InChI-Schlüssel |
WMRDYTQKCWQUCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



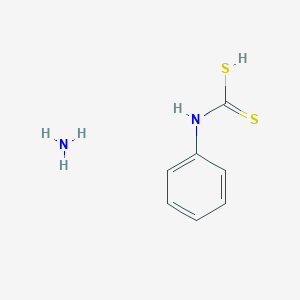
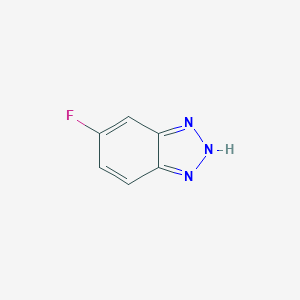

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)

